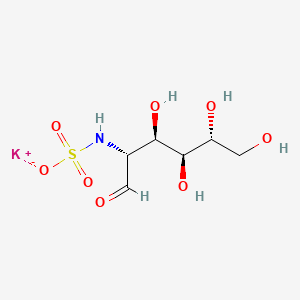

Potassium N-sulfoglucosamine

Description

Positional Significance of N-sulfoglucosamine within Glycosaminoglycan Structures

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides composed of repeating disaccharide units. mdpi.com The N-sulfoglucosamine moiety is a critical component of specific GAGs, most notably heparan sulfate (B86663) and heparin. mdpi.comamsbio.com

Heparan Sulfate (HS): Heparan sulfate is a complex GAG found on the surface of most cells and is involved in a variety of biological processes, including cell signaling. amsbio.com Its structure consists of repeating disaccharide units which can include D-glucuronic acid or L-iduronic acid linked to N-acetyl-D-glucosamine or N-sulfoglucosamine. amsbio.com The presence and position of N-sulfoglucosamine residues, along with other modifications like O-sulfation, create specific binding sites for a multitude of proteins, thereby modulating their activity. annualreviews.orgsigmaaldrich.com

Heparin: Heparin is a more highly sulfated GAG than heparan sulfate and is well-known for its anticoagulant properties. mdpi.com Its primary repeating disaccharide unit is composed of iduronic acid and N-sulfoglucosamine. mdpi.com The high degree of sulfation, including the N-sulfo groups of the glucosamine (B1671600) units, is essential for its biological activity. mdpi.com

The arrangement of these sulfated units within the GAG chain is not random and gives rise to a "sulfation code" that dictates specific interactions with proteins. annualreviews.org

Overview of its Role in Biological Systems and Biochemical Pathways

The N-sulfoglucosamine residue is central to the catabolism (breakdown) of heparan sulfate. ontosight.ai In the lysosomes, a series of enzymes systematically degrade GAGs. The enzyme N-sulfoglucosamine sulfohydrolase (SGSH), also known as sulfamidase, specifically catalyzes the hydrolysis of the N-sulfate bond from terminal N-sulfoglucosamine residues. wikipedia.orgebi.ac.uk This step is essential for the subsequent degradation of the polysaccharide chain. ontosight.aiwikipedia.org

A deficiency in SGSH activity leads to the lysosomal storage disorder Mucopolysaccharidosis type IIIA (MPS IIIA), or Sanfilippo syndrome type A. nih.govnih.gov In this condition, the inability to remove the N-sulfate group from heparan sulfate fragments results in their accumulation within lysosomes, leading to severe and progressive neurodegeneration. nih.govresearchgate.net This highlights the critical role of the proper processing of the N-sulfoglucosamine moiety for cellular homeostasis. nih.gov

Evolution of Research Perspectives on the N-sulfoglucosamine Moiety

Research on the N-sulfoglucosamine moiety has evolved from its initial identification as a component of heparin and heparan sulfate to a deeper understanding of its functional importance. Initially, the focus was on the structural characterization of GAGs. Over time, with the discovery of lysosomal storage diseases like Sanfilippo syndrome, the critical role of specific enzymatic processes, such as the one involving SGSH, became apparent. nih.govwikipedia.org

Current research often focuses on the "sulfation code," investigating how the specific patterns of sulfation, including N-sulfation, create a sophisticated language for cell-cell and cell-matrix communication. annualreviews.org Furthermore, the direct link between SGSH deficiency and the pathology of MPS IIIA has made the enzyme and its substrate, N-sulfoglucosamine, key targets in the development of therapeutic strategies such as enzyme replacement therapy. nih.govleadingmarketresearch.com

Interactive Data Tables

Chemical Identifiers for Potassium N-sulfoglucosamine

| Identifier | Value | Source |

| CAS Number | 31284-96-5 | nih.gov |

| Molecular Formula | C₆H₁₂KNO₈S | nih.gov |

| IUPAC Name | potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate | nih.gov |

| UNII | BWD7N48R1I | nih.gov |

Computed Properties of Potassium N-sulfoglucosamine

| Property | Value | Source |

| Molecular Weight | 297.33 g/mol | nih.gov |

| Topological Polar Surface Area | 176 Ų | nih.gov |

| Hydrogen Bond Donor Count | 5 | guidechem.com |

| Hydrogen Bond Acceptor Count | 9 | guidechem.com |

| Rotatable Bond Count | 7 | guidechem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

31284-96-5 |

|---|---|

Molecular Formula |

C6H13KNO8S |

Molecular Weight |

298.34 g/mol |

IUPAC Name |

potassium;N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamate |

InChI |

InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

LJJZYEPXOXLGNQ-BTVCFUMJSA-N |

SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[K] |

Canonical SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[K] |

Other CAS No. |

31284-96-5 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of N Sulfoglucosamine and Its Derivatives

Precursor Pathways: Hexosamine Biosynthesis and Related Metabolites

The journey to N-sulfoglucosamine begins with the synthesis of its activated precursor, Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc), through the hexosamine biosynthesis pathway (HBP) and related salvage mechanisms.

Formation of Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc)

The de novo synthesis of UDP-GlcNAc is accomplished through the Hexosamine Biosynthesis Pathway (HBP), a fundamental metabolic route that integrates nutrient signals from glucose, amino acid, fatty acid, and nucleotide metabolism. nih.govfrontiersin.org This pathway consists of four sequential enzymatic reactions that convert fructose-6-phosphate (B1210287), a glycolytic intermediate, into UDP-GlcNAc. frontiersin.org

The initial and rate-limiting step is the conversion of fructose-6-phosphate to glucosamine-6-phosphate. nih.govyoutube.com This reaction is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), which utilizes glutamine as a nitrogen donor. frontiersin.orgresearchgate.net The subsequent steps involve the N-acetylation of glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), its isomerization to N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and finally, the reaction with UTP to produce UDP-GlcNAc. frontiersin.orgreactome.org UDP-GlcNAc serves as the essential donor substrate for the incorporation of GlcNAc into the nascent GAG chain. nih.govfrontiersin.org

| Step | Substrate | Enzyme | Product |

| 1 | Fructose-6-phosphate + Glutamine | Glutamine:Fructose-6-P Amidotransferase (GFAT) | Glucosamine-6-phosphate |

| 2 | Glucosamine-6-phosphate + Acetyl-CoA | Glucosamine-6-P N-acetyltransferase (GNA) | N-acetylglucosamine-6-phosphate |

| 3 | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-phosphate mutase (AGM) | N-acetylglucosamine-1-phosphate |

| 4 | N-acetylglucosamine-1-phosphate + UTP | UDP-N-acetylglucosamine pyrophosphorylase (UAP/AGX) | Uridine Diphosphate-N-acetylglucosamine (UDP-GlcNAc) |

Salvage Pathways for N-Acetylglucosamine and Glucosamine (B1671600)

In addition to the de novo HBP, cells can utilize salvage pathways to produce UDP-GlcNAc from pre-existing N-acetylglucosamine (GlcNAc) or glucosamine (GlcN). nih.gov These pathways are crucial for recycling amino sugars derived from the breakdown of glycoconjugates.

Free GlcNAc can be phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-P, which then enters the main HBP to be converted into UDP-GlcNAc. nih.govresearchgate.net This allows cells to efficiently utilize GlcNAc from extracellular sources or intracellular turnover. nih.gov Similarly, glucosamine can be phosphorylated and acetylated to enter the pathway. nih.gov In some organisms, such as E. coli, the recycling of peptidoglycan involves the enzyme N-acetylglucosamine-6-phosphate (GlcNAc6P) deacetylase (NagA), which converts GlcNAc6P to glucosamine-6-phosphate (GlcN6P). nih.gov This GlcN6P is then further processed to UDP-GlcNAc. nih.gov

Enzymatic Modification and Integration into Glycosaminoglycan Chains

Once the precursor UDP-GlcNAc is synthesized, the formation of N-sulfoglucosamine occurs on the growing heparan sulfate (B86663) chain within the Golgi apparatus. This process involves a coordinated series of enzymatic modifications that create specific sulfation patterns crucial for the biological function of the molecule. researchgate.net

N-Deacetylation and Subsequent N-Sulfation of Glucosamine Residues

The initial and pivotal modification step in the biosynthesis of heparan sulfate is the conversion of N-acetylglucosamine (GlcNAc) residues to N-sulfoglucosamine (GlcNS). nih.govnih.gov This transformation is carried out by a bifunctional enzyme known as glucosaminyl N-deacetylase/N-sulfotransferase (NDST). researchgate.netscilit.com There are four known NDST isoforms in mammals, each with distinct expression patterns and activities. researchgate.netscilit.com

| Enzyme Isoforms | Function | Significance |

| NDST-1, -2, -3, -4 | N-deacetylation of GlcNAc; N-sulfation of the resulting GlcN | Gateway reaction for all subsequent modifications in heparan sulfate biosynthesis. researchgate.netscilit.com |

O-Sulfation at Specific Positions of N-sulfoglucosamine and Adjacent Uronic Acids

Following N-sulfation, the heparan sulfate chain undergoes further modifications by a series of O-sulfotransferases (OSTs), which add sulfate groups to specific hydroxyl positions on the N-sulfoglucosamine and adjacent uronic acid residues. nih.govoup.com These reactions are not random but occur in regions proximate to the N-sulfated glucosamine units, leading to highly specific sulfation patterns. nih.gov

The primary O-sulfations include:

2-O-sulfation: Catalyzed by heparan sulfate 2-O-sulfotransferase (HS2ST), which adds a sulfate group to the C2 position of iduronic acid (IdoA) or glucuronic acid (GlcA). nih.govnih.gov

6-O-sulfation: Catalyzed by glucosaminyl 6-O-sulfotransferases (HS6STs), which sulfate the C6 position of the N-sulfoglucosamine residue. nih.govresearchgate.net

3-O-sulfation: A rarer modification catalyzed by glucosaminyl 3-O-sulfotransferases (HS3STs), which adds a sulfate group to the C3 position of the N-sulfoglucosamine residue. nih.govresearchgate.net

The combinatorial action of these enzymes generates immense structural diversity within heparan sulfate chains, creating specific binding sites for a vast array of proteins, such as growth factors and enzymes. nih.govnih.gov For instance, a specific pentasaccharide sequence containing 3-O-sulfated N-sulfoglucosamine is essential for high-affinity binding to antithrombin-III, conferring anticoagulant activity. nih.gov

The heparan sulfate 2-O-sulfotransferase (HS2ST or 2OST) plays a key role in generating the final structure of heparan sulfate. nih.gov This enzyme transfers a sulfo group to the 2-hydroxyl position of uronic acid residues that are part of the growing polysaccharide chain. pnas.orgwikipedia.org

C-5 Epimerization in Relation to N-sulfoglucosamine Flanked Residues

A pivotal modification in heparan sulfate biosynthesis is the C-5 epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.govpnas.org This reaction is catalyzed by a single enzyme, glucuronyl C5-epimerase (Glce), and is crucial for determining the conformational flexibility and protein-binding properties of the HS chain. nih.govdiva-portal.org The presence of IdoA residues is critical for many HS-protein interactions. nih.gov

The activity of the C5-epimerase is strictly dependent on the sulfation pattern of the HS chain, specifically on the N-sulfation of adjacent glucosamine residues. nih.govnih.gov The enzyme recognizes and acts on a GlcA residue that is flanked by an N-sulfated glucosamine (GlcNS) at the non-reducing end. pnas.orgnih.gov This absolute requirement for a neighboring N-sulfoglucosamine highlights the coordinated nature of the HS modification process, where the action of one enzyme (NDST) creates the necessary substrate for another (C5-epimerase). nih.gov The extensive interactions between the enzyme and the N-sulfate groups are essential for proper substrate binding and catalysis. pnas.orgnih.gov

The epimerization reaction involves the abstraction and re-addition of a proton at C-5 of the target hexuronic acid. portlandpress.com In vitro, using purified enzymes and substrates, the reaction is reversible, with the enzyme capable of converting GlcA to IdoA and IdoA back to GlcA, eventually reaching an equilibrium. nih.govportlandpress.comresearchgate.net However, within the cellular environment, the reaction appears to be effectively irreversible. nih.govnih.gov Once an IdoA residue is formed and subsequently O-sulfated (particularly at the C2 position), it is no longer a substrate for the epimerase, thus locking in the modification. nih.gov This suggests a highly organized "GAGosome" or biosynthetic machinery in the Golgi apparatus, where the enzymes are arranged to ensure a sequential and unidirectional modification process. nih.gov

Genetic and Molecular Control of N-sulfoglucosamine Biosynthesis

The biosynthesis of N-sulfoglucosamine is a foundational step in generating the structural diversity of heparan sulfate (HS), and it is tightly regulated at the genetic and molecular level. nih.gov This initial modification is catalyzed by a family of bifunctional enzymes known as N-deacetylase/N-sulfotransferases (NDSTs). pnas.orgmdpi.com These enzymes first remove the acetyl group from N-acetylglucosamine (GlcNAc) residues in the nascent polysaccharide chain and then transfer a sulfate group to the resulting free amino group, forming N-sulfoglucosamine (GlcNS). pnas.orgoup.com This N-sulfation is a prerequisite for most subsequent modifications, including C-5 epimerization and O-sulfations, making the NDSTs key control points in HS biosynthesis. nih.govoup.com

| Enzyme/Factor | Role in N-sulfoglucosamine Biosynthesis | Regulatory Interactions |

| NDST1 | Primary enzyme for HS N-sulfation in most tissues. nih.gov | Activity and protein levels are influenced by EXT1/EXT2 expression. nih.govpnas.org Can be affected by splice variants. oup.com |

| NDST2 | Key enzyme for heparin biosynthesis in mast cells; influences HS chain length. nih.gov | May compete with NDST1 for incorporation into enzyme complexes. nih.gov |

| EXT1/EXT2 | HS polymerase complex. | Affect NDST1 protein levels and activity; EXT2 enhances while EXT1 inhibits. pnas.org |

| PAPS | Sulfate donor. | Concentration affects the processivity of NDSTs and the length of N-sulfated domains. nih.govdiva-portal.org |

This table summarizes the key genetic and molecular factors controlling N-sulfoglucosamine biosynthesis.

Enzymatic Degradation and Lysosomal Catabolism of N Sulfoglucosamine Containing Structures

N-sulfoglucosamine Sulfohydrolase (SGSH): Mechanism and Physiological Role

N-sulfoglucosamine sulfohydrolase (SGSH), also known as sulfamidase, is a critical enzyme in the degradation of heparan sulfate (B86663) and heparin. wikipedia.orgebi.ac.ukontosight.ai It belongs to the sulfatase family and specifically targets the N-linked sulfate groups on glucosamine (B1671600) residues. ebi.ac.uknih.gov

Catalytic Hydrolysis of the N-sulfate Group

SGSH catalyzes the hydrolysis of the N-sulfate bond in N-sulfo-D-glucosamine, a terminal residue on heparan sulfate chains, to produce D-glucosamine and a sulfate ion. wikipedia.orgontosight.ai This enzymatic reaction is essential for the subsequent breakdown of the polysaccharide chain by other lysosomal enzymes. ontosight.aiontosight.ai The active site of SGSH contains a unique post-translationally modified formylglycine (FGly) residue, which is crucial for its catalytic activity. wikipedia.orgebi.ac.uknih.gov The proposed mechanism involves the FGly residue, along with key amino acids such as histidines and an aspartic acid, to facilitate the cleavage of the nitrogen-sulfur bond. wikipedia.orgebi.ac.uk A calcium ion is also coordinated within the active site, playing a role in stabilizing the structure and facilitating catalysis. wikipedia.orgresearchgate.net

Key Residues in the SGSH Active Site

| Residue | Function |

|---|---|

| Formylglycine (FGly70) | Key catalytic residue, post-translationally modified from cysteine. wikipedia.orgebi.ac.uk |

| Histidine (His125, His181) | Involved in proton transfer during the catalytic cycle. wikipedia.orgebi.ac.uk |

| Aspartic Acid (Asp273) | Participates in proton abstraction and coordination of the calcium ion. wikipedia.orgresearchgate.net |

| Arginine (Arg282) | Positioned to bind the N-linked sulfate substrate, a key difference from O-sulfatases. nih.govresearchgate.net |

Lysosomal Localization and Functional Context

SGSH is a lysosomal enzyme, meaning it functions within the lysosomes, which are acidic, membrane-bound organelles responsible for breaking down and recycling various cellular components. medlineplus.govuniprot.orggenecards.org The enzyme is synthesized and then targeted to the lysosome. core.ac.uk Within the lysosome, SGSH works in a highly acidic environment, which is optimal for its activity. uniprot.org It is a key player in the stepwise degradation of glycosaminoglycans (GAGs), specifically heparan sulfate. medlineplus.govabcam.com The breakdown of these complex molecules is essential for maintaining cellular homeostasis. ontosight.aiontosight.ai

Consequences of SGSH Deficiency on Heparan Sulfate Turnover

A deficiency in SGSH activity leads to the lysosomal storage disorder known as Mucopolysaccharidosis type IIIA (MPS IIIA), or Sanfilippo syndrome type A. clevelandclinic.orgdenalitherapeutics.commountsinai.org This is a severe and progressive neurodegenerative disease. nih.gov In the absence of functional SGSH, the degradation of heparan sulfate is halted, leading to the accumulation of partially degraded heparan sulfate fragments within the lysosomes. medlineplus.govsanfilipponews.comresearchgate.net This accumulation disrupts normal cellular function, particularly in the central nervous system, leading to the profound neurological symptoms characteristic of the disease. researchgate.netpnas.org Sanfilippo syndrome type A is the most common and severe form of MPS III. mountsinai.orgsanfilipponews.com The buildup of heparan sulfate is also believed to interfere with the function of other lysosomal proteins. medlineplus.gov

Clinical Manifestations of SGSH Deficiency (Sanfilippo Syndrome Type A)

| Symptom Category | Examples |

|---|---|

| Neurological & Behavioral | Developmental delay, severe intellectual disability, hyperactivity, aggressive behavior, sleep disturbances. clevelandclinic.orgmountsinai.org |

Interplay with Other Glycosaminoglycan Degrading Enzymes

The complete breakdown of heparan sulfate requires the coordinated effort of multiple enzymes, with SGSH playing a crucial early role.

Sequential Action in Heparan Sulfate Catabolism

The degradation of heparan sulfate in the lysosome is a sequential process where enzymes act in a specific order, much like a disassembly line. core.ac.ukresearchgate.netpnas.org The process is initiated by an endoglycosidase called heparanase, which cleaves the long heparan sulfate chains into smaller fragments. researchgate.netglycoforum.gr.jp Following this, a series of exoenzymes, including sulfatases and glycosidases, act from the non-reducing end of these fragments. researchgate.netpnas.org SGSH's role is to remove the N-sulfate group from the terminal glucosamine residue. ontosight.aiportlandpress.com This desulfation is a prerequisite for the subsequent enzyme, α-N-acetylglucosaminidase, to cleave the sugar residue. clevelandclinic.org If SGSH is deficient, the entire downstream degradation process is stalled. researchgate.net The complete degradation involves at least nine different enzymes. portlandpress.comresearchgate.netnih.gov

Heparanase Cleavage Specificity for N-sulfoglucosamine Linkages

Heparanase is an endo-β-glucuronidase that plays a primary role in the initial breakdown of heparan sulfate. core.ac.ukresearchgate.net Its cleavage specificity is crucial for generating the fragments that are then further processed by exosulfatases like SGSH. Research indicates that heparanase preferentially cleaves the glycosidic bond between a glucuronic acid (GlcA) residue and an N-sulfoglucosamine (GlcNS) residue that may also be sulfated at other positions. nih.govnih.govmdpi.com Specifically, it recognizes and cleaves linkages where the N-sulfoglucosamine unit carries either a 3-O-sulfo or a 6-O-sulfo group. uniprot.orgnih.govnih.gov The presence of the N-sulfate group on the glucosamine is a key recognition element for heparanase activity. nih.gov

Table of Compound Names

| Compound Name |

|---|

| Acetyl-CoA |

| N-acetylgalactosamine |

| N-acetylglucosamine |

| N-acetylglucosamine-6-sulfatase |

| α-N-acetylglucosaminidase |

| Arylsulfatase G |

| Chondroitin sulfate |

| Dermatan sulfate |

| D-glucosamine |

| Glucuronic acid |

| N-sulfoglucosamine |

| N-sulfoglucosamine sulfohydrolase |

| Heparan sulfate |

| Heparin |

| Hyaluronan |

| Iduronate-2-sulfatase |

| Keratan sulfate |

| Potassium N-sulfoglucosamine |

Advanced Analytical and Spectroscopic Characterization of N Sulfoglucosamine Moieties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis.acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of N-sulfoglucosamine-containing oligosaccharides. It provides information on the anomeric configuration, ring conformation, and the position of sulfate (B86663) groups.

Proton (¹H) and Nitrogen-15 (¹⁵N) NMR are particularly powerful for characterizing N-sulfoglucosamine residues. The chemical shifts of the protons and nitrogen atoms in the sulfamate (B1201201) group are sensitive to the local chemical environment. nih.gov The ¹H NMR spectrum of N-sulfoglucosamine (GlcNS) shows distinct signals for the anomeric proton (H1) and other ring protons. The chemical shift of the NH proton of the sulfamate group is also observable under specific conditions, such as low temperature and controlled pH, to reduce the rate of exchange with the solvent. nih.gov

Two-dimensional heteronuclear single quantum coherence (HSQC) experiments, which correlate the chemical shifts of directly bonded ¹H and ¹⁵N nuclei, are especially valuable. nih.gov The ¹H-¹⁵N HSQC spectrum provides a unique fingerprint for N-sulfoglucosamine residues, allowing them to be distinguished from other glucosamine (B1671600) derivatives like N-acetylglucosamine (GlcNAc). nih.gov The ¹⁵N chemical shift of the sulfamate nitrogen in GlcNS is typically found in a distinct region of the spectrum, aiding in its unambiguous identification. acs.org

Table 1: Representative ¹H and ¹⁵N NMR Chemical Shifts for N-sulfoglucosamine (GlcNS) Residues.

| Nucleus | Anomer | Chemical Shift (ppm) |

|---|---|---|

| ¹H (NH) | α | ~5.36 |

| ¹H (NH) | β | ~5.91 |

| ¹⁵N | α | ~93.9 |

| ¹⁵N | β | ~93.6 |

Note: Chemical shifts can vary depending on experimental conditions such as solvent, temperature, and pH.

High-resolution NMR techniques, including two-dimensional experiments like Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are essential for the complete assignment of proton and carbon resonances within N-sulfoglucosamine-containing oligosaccharides. nih.govchemguide.co.uk COSY and TOCSY experiments establish proton-proton connectivities within a sugar ring, allowing for the assignment of all the protons in the spin system. nih.gov

The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons or nitrogens, enabling the assignment of the corresponding heteronuclei. nih.gov By combining these techniques, a detailed picture of the molecular structure can be constructed. For instance, the chemical shifts of C2 and H2 are particularly indicative of the N-substitution pattern on the glucosamine ring.

Mass Spectrometry (MS) for Compositional and Sequence Analysis.researchgate.netnih.gov

Mass spectrometry is a cornerstone for determining the composition and sequence of oligosaccharides containing N-sulfoglucosamine. It offers high sensitivity and the ability to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the detailed compositional analysis of N-sulfoglucosamine-containing glycans, often after enzymatic or chemical depolymerization into disaccharides. researchgate.netnih.gov The liquid chromatography step separates the different disaccharide isomers, which are then introduced into the mass spectrometer for detection and quantification. researchgate.net Tandem mass spectrometry (MS/MS) is used to fragment the individual disaccharide ions, generating characteristic fragmentation patterns that provide information about the type of sugar residues and the positions of sulfate groups. This "disaccharide mapping" approach is crucial for determining the fine structure of complex glycosaminoglycans like heparan sulfate.

Table 2: Common Disaccharides Derived from Heparan Sulfate Containing N-sulfoglucosamine and their Analysis by LC-MS.

| Disaccharide | Composition | Typical m/z [M-H]⁻ |

|---|---|---|

| ΔUA-GlcNS | Unsaturated Uronic Acid - N-sulfoglucosamine | 378.0 |

| ΔUA-GlcNS(6S) | Unsaturated Uronic Acid - N-sulfo, 6-O-sulfoglucosamine | 458.0 |

| ΔUA(2S)-GlcNS | 2-O-sulfo Unsaturated Uronic Acid - N-sulfoglucosamine | 458.0 |

| ΔUA(2S)-GlcNS(6S) | 2-O-sulfo Unsaturated Uronic Acid - N-sulfo, 6-O-sulfoglucosamine | 537.9 |

Note: ΔUA refers to a 4,5-unsaturated uronic acid residue generated by enzymatic cleavage. m/z values are for the singly charged negative ion.

Chromatographic and Electrophoretic Separation Methodologies.nih.govuninsubria.itresearchgate.net

Prior to detailed spectroscopic or spectrometric analysis, purification and separation of N-sulfoglucosamine-containing oligosaccharides are often necessary. Chromatographic and electrophoretic techniques are widely employed for this purpose.

High-performance liquid chromatography (HPLC) is a versatile tool for the separation of these charged oligosaccharides. nih.gov Anion-exchange chromatography is particularly effective, as it separates molecules based on the number and position of their negatively charged sulfate groups. Size-exclusion chromatography can be used to separate oligosaccharides based on their hydrodynamic volume.

Polyacrylamide gel electrophoresis (PAGE) is another valuable technique for the separation of sulfated oligosaccharides. nih.govuninsubria.itresearchgate.net In this method, the negatively charged molecules migrate through a gel matrix under the influence of an electric field, with smaller and more highly charged molecules moving faster. The separated oligosaccharides can be visualized by staining or by pre-labeling with a fluorescent tag.

High-Performance Liquid Chromatography (HPLC) of Glycosaminoglycan Digests

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glycosaminoglycan (GAG) structure. nih.gov Due to the complexity and heterogeneity of intact GAG chains, analysis is typically performed on smaller fragments, most commonly disaccharides, generated by enzymatic digestion. nih.govjcggdb.jp This approach allows for the determination of the chemical amount and disaccharide composition of GAGs like heparan sulfate (HS) and heparin. nih.gov

The process involves the enzymatic cleavage of GAGs using specific lyases, such as heparinases and chondroitinases, which break down the polysaccharide chains into their constituent disaccharides. jcggdb.jpresearchgate.net These enzymes cleave the GAG chain through an elimination mechanism, which results in the formation of an unsaturated uronic acid at the non-reducing end of the generated disaccharide. jcggdb.jp The resulting mixture of unsaturated disaccharides is then separated and quantified using HPLC. researchgate.net

Several HPLC methods are employed for GAG disaccharide analysis. A common approach involves separation on an amine-bound silica (B1680970) column. jcggdb.jp For enhanced sensitivity, the disaccharides can be labeled with a fluorophore, such as 2-aminobenzamide (B116534) (2AB), either before (pre-column) or after (post-column) HPLC separation. nih.govjcggdb.jp The separated, labeled disaccharides are then detected by fluorescence, allowing for highly sensitive quantification. nih.gov Identification and quantification of the eluted peaks are achieved by comparing their elution times with those of known authentic standards. jcggdb.jp

Ion-pair reversed-phase HPLC (IPRP-HPLC) is another powerful technique that enables good separation of sulfated components and is readily coupled with mass spectrometry (ESI-MS) for further structural characterization. researchgate.net This combination of techniques provides detailed information on the composition and sequence of oligosaccharides derived from GAGs. nih.gov

Table 1: Common Unsaturated Disaccharides Derived from Heparan Sulfate/Heparin Digestion

| Disaccharide Abbreviation | Structure |

| ΔHexA-GlcNAc | ΔHexAα1-4GlcNAc |

| ΔHexA-GlcNAc(6S) | ΔHexAα1-4GlcNAc(6S) |

| ΔHexA-GlcN(NS) | ΔHexAα1-4GlcN(NS) |

| ΔHexA-GlcN(NS, 6S) | ΔHexAα1-4GlcN(NS, 6S) |

| ΔHexA(2S)-GlcN(NS) | ΔHexA(2S)α1-4GlcN(NS) |

| ΔHexA(2S)-GlcN(NS, 6S) | ΔHexA(2S)α1-4GlcN(NS, 6S) |

Data sourced from Glycoscience Protocol Online Database. jcggdb.jp

Capillary Electrophoresis (CE) for Biomolecular Interaction Studies

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for investigating the interactions between glycosaminoglycans (GAGs) and proteins. springernature.comnih.gov This technique offers several advantages, including high efficiency, rapid analysis times, and minimal sample consumption. springernature.com CE is particularly well-suited for studying these interactions under a wide range of physiologically relevant conditions. springernature.com

Several CE-based methods are utilized to characterize GAG-protein interactions, including Affinity Capillary Electrophoresis (ACE), Capillary Zone Electrophoresis (CZE), and Frontal Analysis Continuous Capillary Electrophoresis (FACCE). springernature.comnih.gov These techniques can provide quantitative data on binding affinities, kinetics, and stoichiometry of the interactions.

In a typical ACE experiment, one of the interacting partners (e.g., the GAG) is included in the running buffer, while the other partner (e.g., the protein) is injected as a sample. The change in the electrophoretic mobility of the injected molecule upon binding to its partner in the buffer is measured. This change in mobility is then used to determine the binding affinity (dissociation constant, Kd).

CZE can also be used to study GAG-protein interactions by observing the migration of a pre-incubated mixture of the GAG and protein. The formation of a complex results in a species with a different charge-to-size ratio, which will migrate differently from the individual components, allowing for the characterization of the binding event.

The application of CE to the study of GAG-protein interactions has provided valuable insights into the specific structural features of GAGs, such as the presence and pattern of N-sulfoglucosamine residues, that are critical for mediating these interactions. nih.govfrontiersin.org

Table 2: Capillary Electrophoresis Methods for GAG-Protein Interaction Analysis

| CE Method | Principle | Information Obtained |

| Affinity Capillary Electrophoresis (ACE) | Measures the change in electrophoretic mobility of an analyte in the presence of a binding partner in the background electrolyte. | Binding affinity (Kd) |

| Capillary Zone Electrophoresis (CZE) | Separates molecules based on their charge-to-size ratio in an open capillary. | Stoichiometry, detection of complex formation |

| Frontal Analysis Continuous Capillary Electrophoresis (FACCE) | A continuous stream of one reactant is introduced into the capillary, followed by the injection of the other reactant. | Binding affinity (Kd), stoichiometry |

Chemoenzymatic Synthesis and Engineering for Structural Probes

The controlled synthesis of structurally defined oligosaccharides containing N-sulfoglucosamine is essential for creating precise molecular probes to investigate the biological functions of glycosaminoglycans (GAGs). Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, have become a powerful tool in this endeavor. rsc.orgnih.govljmu.ac.uk

Design and Synthesis of N-sulfoglucosamine-Containing Oligosaccharides

The chemoenzymatic synthesis of N-sulfoglucosamine-containing oligosaccharides allows for the precise placement of N-sulfo groups, which is critical for their biological activity. nih.gov This method overcomes the challenges of purely chemical synthesis, which often involves numerous protection and deprotection steps and can result in low yields. rsc.org

A key strategy in the chemoenzymatic synthesis of heparan sulfate (HS) oligosaccharides involves the use of glycosyltransferases to extend a starting acceptor molecule with sugar units from activated UDP-sugar donors. nih.govrsc.org To introduce N-sulfoglucosamine at specific positions, a common approach is to first incorporate a glucosamine residue with a chemically modified amino group, such as an N-trifluoroacetyl (TFA) group. nih.gov This modified glucosamine can be enzymatically incorporated into the growing oligosaccharide chain. Subsequently, the TFA group is chemically removed, and the free amino group is then enzymatically sulfated using an N-sulfotransferase (NST) and the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govnih.gov This allows for the controlled placement of N-sulfo groups at desired locations within the oligosaccharide.

This approach has been successfully used to synthesize a variety of HS oligosaccharides with defined sulfation patterns, providing valuable tools for studying the specific roles of N-sulfoglucosamine in mediating interactions with proteins such as antithrombin. nih.gov

Enzymatic Incorporation of Modified Glucosamine Units

The enzymatic incorporation of modified glucosamine units is a cornerstone of the chemoenzymatic synthesis of GAGs. nih.gov This process relies on the use of glycosyltransferases that can accept modified UDP-sugar donors. For example, UDP-GlcNTFA (uridine diphosphate (B83284) N-trifluoroacetylglucosamine) has been shown to be an effective donor substrate for enzymes like the E. coli K5 N-acetylglucosaminyl transferase (KfiA). nih.gov

Once the polysaccharide backbone is assembled with the modified glucosamine units, the subsequent modifications are carried out by a series of specific enzymes. nih.gov The N-deacetylase/N-sulfotransferases (NDSTs) are bifunctional enzymes that first remove the acetyl group from N-acetylglucosamine (GlcNAc) residues and then add a sulfo group to the resulting free amino group, forming N-sulfoglucosamine (GlcNS). sigmaaldrich.com

Furthermore, other sulfotransferases can be used to add sulfate groups at other positions on the sugar rings, such as the 2-O position of uronic acids and the 3-O and 6-O positions of the glucosamine unit. nih.gov The substrate specificities of these enzymes play a crucial role in determining the final sulfation pattern of the GAG chain. nih.gov By carefully selecting the enzymes and the order of the enzymatic reactions, it is possible to synthesize GAG oligosaccharides with precisely defined structures. researchgate.net

Recombinant Microorganism Systems for Glycosaminoglycan Engineering

The production of GAGs and their precursors using recombinant microorganisms offers a promising alternative to traditional animal-derived sources, which can have issues with heterogeneity and potential contamination. researchgate.net Escherichia coli has been extensively engineered for the production of heparosan, the unsulfated backbone of heparin and heparan sulfate, which consists of repeating units of glucuronic acid and N-acetylglucosamine. nih.govmdpi.com

Metabolic engineering strategies in E. coli have focused on expressing the necessary glycosyltransferases for heparosan synthesis, such as those from the E. coli K5 strain (KfiA, KfiB, KfiC, and KfiD), in non-pathogenic host strains like E. coli BL21. nih.gov By optimizing the expression of these enzymes and the metabolic pathways that supply the precursor UDP-sugars, significant yields of heparosan have been achieved. mdpi.com

More advanced engineering efforts aim to produce sulfated GAGs directly in microorganisms. This involves the co-expression of not only the GAG backbone synthases but also the sulfotransferases and the enzymes required for the synthesis of the sulfate donor, PAPS. google.com While challenges remain, the development of microbial cell factories for the production of engineered GAGs with defined sulfation patterns, including the presence of N-sulfoglucosamine, holds great potential for producing these complex molecules in a controlled and scalable manner. google.comresearchgate.net

Table 3: Key Enzymes in Heparosan and Heparan Sulfate Biosynthesis

| Enzyme | Function |

| KfiA | N-Acetylglucosaminyl transferase |

| KfiC | Glucuronyltransferase |

| N-deacetylase/N-sulfotransferase (NDST) | Removes acetyl group from GlcNAc and adds a sulfo group to the amino group |

| C5-epimerase | Converts glucuronic acid (GlcA) to iduronic acid (IdoA) |

| 2-O-sulfotransferase (2-OST) | Adds a sulfo group to the 2-O position of uronic acids |

| 6-O-sulfotransferase (6-OST) | Adds a sulfo group to the 6-O position of glucosamine |

| 3-O-sulfotransferase (3-OST) | Adds a sulfo group to the 3-O position of glucosamine |

Molecular Biology and Cellular Research of N Sulfoglucosamine Mediated Processes

Functional Roles in Protein-Glycosaminoglycan Recognition and Binding

N-sulfoglucosamine, a key component of heparan sulfate (B86663) (HS) and the highly sulfated heparin, plays a pivotal role in the intricate interactions between proteins and glycosaminoglycans (GAGs). These interactions are fundamental to a vast array of physiological and pathological processes, including cell signaling, tissue development, and disease progression. The specificity and affinity of these binding events are largely dictated by the precise arrangement of sulfate groups along the GAG chain, with the N-sulfo group of glucosamine (B1671600) residues being a critical determinant.

The interaction between GAGs and proteins is often driven by electrostatic forces between the negatively charged sulfate and carboxyl groups of the GAG and positively charged amino acid residues on the protein surface. However, the binding is not merely a non-specific charge interaction; it exhibits a high degree of specificity encoded by the GAG's "sulfation code". The N-sulfo group is a primary contributor to this specificity.

Many GAG-binding proteins, such as fibroblast growth factors (FGFs), show a preference for HS and heparin over other GAGs due to their greater sequence heterogeneity and more extensive and variable sulfation. The N-sulfo groups are typically located in highly modified, sulfo-rich domains within the HS chain, which are the preferred binding sites for many proteins. For example, the interaction between the protease inhibitor antithrombin and a specific pentasaccharide sequence in heparin, which is crucial for anticoagulation, is a classic paradigm of this specificity. This interaction is significantly enhanced by the presence of specific sulfate groups, including N-sulfate groups, which facilitate a conformational change in antithrombin, boosting its inhibitory activity by approximately 1000-fold.

Research has demonstrated that distinct sulfation patterns create unique binding motifs for different proteins. For instance, a 3-O-sulfated heparan sulfate is preferentially recognized by the SARS-CoV-2 spike glycoprotein, while a 3-O-sulfated HS octasaccharide specifically binds to the herpes simplex virus type 1 glycoprotein D oup.com. These examples underscore that the presence and position of sulfate groups, including the N-sulfo group on the glucosamine unit, are essential for creating specific recognition sites that distinguish one protein ligand from another.

| Protein/Ligand | Specific GAG Motif | Biological Significance | Reference |

|---|---|---|---|

| Antithrombin | Specific pentasaccharide in Heparin/HS with 3-O-sulfation | Anticoagulation | jci.org |

| Fibroblast Growth Factor 2 (FGF2) | N-sulfated and 6-O-sulfated domains in HS | FGF receptor signaling, cell growth | Current time information in Los Angeles, CA, US. |

| Herpes Simplex Virus type 1 glycoprotein D | 3-O-sulfated HS octasaccharide | Viral entry into host cells | oup.com |

| SARS-CoV-2 Spike Glycoprotein | 3-O-sulfated HS | Viral attachment to host cells | oup.com |

The sulfation pattern, including N-sulfation, not only provides direct contact points for protein binding but also profoundly influences the three-dimensional structure and flexibility of the GAG chain. GAGs are linear helical structures, and the specific arrangement of charged groups affects this conformation. For instance, in highly modified heparin domains, the N-sulfo and 2-O-sulfo groups of each disaccharide repeat are positioned on the opposite side of the helix from the 6-O-sulfo and carboxyl groups.

A key feature of HS and dermatan sulfate is the presence of iduronic acid (IdoA), which exhibits unusual conformational flexibility. This flexibility allows the GAG chain to adapt its shape to better fit the binding site of a protein, enhancing the interaction. The sulfation state of the adjacent glucosamine unit influences the preferred conformation of the IdoA residue. The substitution of an N-acetyl group with an N-sulfo group alters the local charge distribution and steric environment, thereby modifying the conformational dynamics of the entire chain. This adaptability in regions rich in N-sulfo groups may explain why a greater number of proteins bind with high affinity to heparin and HS compared to other GAGs.

Impact on Cellular Signaling and Developmental Pathways

Through the specific binding of proteins, N-sulfoglucosamine-containing GAGs, particularly heparan sulfate proteoglycans (HSPGs), act as critical regulators of cellular communication and behavior. They are integral components of the cell surface and the extracellular matrix (ECM), where they modulate signaling events and structural dynamics that guide developmental processes.

HSPGs function as co-receptors for a multitude of growth factors, including FGFs, Vascular Endothelial Growth Factors (VEGFs), and Platelet-Derived Growth Factors (PDGFs). The specific sulfation pattern of the HS chains, rich in N-sulfoglucosamine, is essential for this function.

The interaction with FGFs is a well-studied example. HS chains bind to both FGF and its high-affinity receptor (FGFR), forming a ternary complex that is necessary for receptor dimerization, activation, and downstream signaling. The N-sulfate groups are crucial for the high-affinity binding of FGF2 to heparin. This binding not only concentrates growth factors at the cell surface but also protects them from proteolytic degradation and induces conformational changes that enhance their biological activity. By modulating the assembly of these signaling complexes, the fine structure of HS directly controls cellular processes such as proliferation, differentiation, and migration during embryonic development and tissue repair.

The extracellular matrix is a dynamic scaffold that provides structural support and biochemical cues to cells. HSPGs are key components of the ECM, where they interact with a wide range of matrix proteins, such as collagen and fibronectin, as well as proteases and their inhibitors. These interactions, governed by the specific structure of HS chains including N-sulfoglucosamine, are vital for ECM assembly, stability, and turnover.

By binding and immobilizing proteins like growth factors and chemokines within the matrix, HSPGs create localized signaling gradients that can guide cell migration and tissue morphogenesis. They also regulate the activity of enzymes involved in ECM remodeling, such as matrix metalloproteinases (MMPs). This control over the ECM environment is fundamental to processes like angiogenesis, wound healing, and tumor metastasis.

Genetic Model Systems for Investigating N-sulfoglucosamine Metabolism and Pathogenesis

To understand the biological importance of N-sulfoglucosamine and the consequences of its dysregulated metabolism, researchers rely on various genetic model systems. These models are particularly crucial for studying a group of lysosomal storage disorders known as Mucopolysaccharidoses (MPS), which are caused by deficiencies in enzymes required for GAG degradation.

The most relevant of these is MPS type IIIA, or Sanfilippo syndrome type A, caused by inherited mutations in the SGSH gene. This gene encodes the enzyme N-sulfoglucosamine sulfohydrolase (also called sulfamidase), which specifically removes the sulfate group from the N-sulfoglucosamine residue during HS catabolism. Its deficiency leads to the accumulation of HS fragments within lysosomes, causing severe neurodegeneration and systemic pathology.

Several animal models have been developed to recapitulate the features of MPS IIIA and investigate the role of N-sulfoglucosamine metabolism:

Mouse Models: Both spontaneous and engineered mouse models have been instrumental. A spontaneous mutant mouse strain was identified that has a dramatic reduction in sulfamidase activity, leading to the accumulation of heparan sulfate with non-reducing end glucosamine-N-sulfate residues, closely mimicking the human disease. oup.comsemanticscholar.orgnih.gov More recently, conditional knockout (SgshKO) mouse models have been generated, allowing for ubiquitous or tissue-specific deletion of the Sgsh gene. nih.govsanfilipponews.comresearchgate.net These models exhibit key pathological features like lysosomal storage, neuroinflammation, and progressive cognitive and motor deficits, making them invaluable for studying disease mechanisms and testing therapeutic strategies like gene therapy and enzyme replacement therapy. nih.govnih.govfrontiersin.org

Zebrafish Models: The genetic tractability and rapid development of zebrafish (Danio rerio) make them a powerful model. CRISPR/Cas9 has been used to create sgsh mutant zebrafish that exhibit a complete loss of enzyme activity, progressive HS accumulation, lysosomal abnormalities, and neuroinflammatory and behavioral phenotypes characteristic of MPS IIIA. mdpi.combiorxiv.org

Canine and Other Models: Naturally occurring MPS IIIA has been described in dogs, providing a large animal model that shares significant similarities with the human disease, including severe neurological symptoms. nih.govmdpi.com These models are particularly useful for pre-clinical testing of therapies requiring scaling up for human application.

These genetic models are essential tools for dissecting the complex pathogenic cascade that results from impaired N-sulfoglucosamine metabolism, from the primary lysosomal storage to downstream cellular dysfunctions like neuroinflammation and neurodegeneration.

| Model Organism | Type of Model | Key Genetic Defect | Major Phenotypes | Reference |

|---|---|---|---|---|

| Mouse (Mus musculus) | Spontaneous Mutant | Deficiency in sulfamidase (Sgsh) activity | HS accumulation, neurodegeneration, shortened lifespan | oup.comsemanticscholar.orgnih.gov |

| Mouse (Mus musculus) | Conditional Knockout (SgshKO) | Ubiquitous deletion of the Sgsh gene | Motor deficits, HS and ganglioside storage, astrocytosis | nih.govsanfilipponews.comresearchgate.net |

| Zebrafish (Danio rerio) | CRISPR/Cas9 Mutant (sgshΔex5-6) | Complete absence of Sgsh enzymatic activity | HS accumulation, lysosomal overabundance, neuroinflammation, behavioral changes | mdpi.com |

| Dog (Canis lupus familiaris) | Natural Mutant | Mutation in the SGSH gene | Motor deterioration, GAG storage, severe neurological symptoms | nih.govmdpi.com |

Drosophila melanogaster Models for Lysosomal Storage Disorders

The fruit fly, Drosophila melanogaster, serves as a powerful genetic model for studying human diseases, including lysosomal storage disorders (LSDs) characterized by the accumulation of materials such as heparan sulfate. nih.gov Many genes involved in human LSDs, including the one responsible for Mucopolysaccharidosis type IIIA (MPS IIIA), are conserved in Drosophila. nih.govnih.gov MPS IIIA, or Sanfilippo Syndrome type A, is caused by a deficiency in the enzyme N-sulfoglucosamine sulfohydrolase (SGSH), which is essential for the degradation of heparan sulfate. nih.govresearchgate.netnih.gov A deficiency in SGSH leads to the lysosomal accumulation of heparan sulfate fragments with terminal N-sulfoglucosamine residues. nih.govnih.gov

In Drosophila, the gene CG14291 is the homolog to the human SGSH gene. nih.govnih.gov Researchers have utilized RNA interference (RNAi) to create knockdown models of this gene to investigate the pathological mechanisms of MPS IIIA. nih.govnih.gov Ubiquitous knockdown of Sgsh/CG14291 in flies results in increased levels of heparan sulfate, mirroring the biochemical defect seen in human patients. nih.gov

Neuronal-specific knockdown of the SGSH homolog in Drosophila leads to distinct neuropathological phenotypes. These include an increased number of Lysotracker-positive puncta, which indicates a disruption of lysosomal function, and a progressive defect in climbing ability, a key indicator of neurological dysfunction in this model organism. nih.gov These models are crucial for identifying cellular pathways that can modify MPS IIIA neuropathology, such as autophagy and responses to oxidative stress, which is an essential step toward developing novel therapeutic strategies. nih.gov The ability to perform large-scale genetic screens in Drosophila makes it an invaluable tool for discovering genetic modifiers and potential therapeutic targets for LSDs. nih.govnih.gov

| Genetic Model | Gene Targeted (Drosophila Homolog) | Observed Phenotype | Relevance to Human Disease (MPS IIIA) |

|---|---|---|---|

| Ubiquitous RNAi Knockdown | Sgsh/CG14291 | Increased heparan sulfate levels. nih.gov | Mimics the primary biochemical defect of HS accumulation. nih.gov |

| Neuronal-Specific RNAi Knockdown | Sgsh/CG14291 | Increased Lysotracker-positive puncta, progressive climbing defects. nih.gov | Models the disruption of lysosomal function and progressive neurological decline. nih.gov |

Zebrafish Models of Heparan Sulfate Catabolism Impairment

Zebrafish (Danio rerio) have emerged as a valuable vertebrate model for studying the biosynthesis and catabolism of heparan sulfate (HS) due to their genetic tractability and transparent embryonic development. The enzymes involved in HS biosynthesis are largely conserved between zebrafish and humans. nih.gov The process is complex, involving multiple steps of polymerization and modification, including the crucial N-sulfation of glucosamine residues by N-deacetylase/N-sulfotransferase (Ndst) enzymes, which is a prerequisite for subsequent modifications. nih.govmdpi.com

Impairment of HS catabolism, which involves the sequential breakdown of the HS chain, can be modeled in zebrafish by targeting the genes encoding the necessary enzymes. Deficiencies in these enzymes lead to the accumulation of partially degraded GAGs, similar to human mucopolysaccharidoses. For instance, the degradation of HS in lysosomes requires a series of exoglycosidases and exosulfatases that act in a specific order. nih.gov A failure at any step, such as the removal of the sulfate from N-sulfoglucosamine by SGSH, halts the entire process.

Studies in zebrafish have focused on the role of HS biosynthetic enzymes, such as sulfotransferases, in development. Knockdown of heparan sulfate 6-O-sulfotransferase (hs6st), for example, leads to significant developmental defects, including disturbed somite specification and impaired muscle differentiation. researchgate.net While these studies primarily investigate biosynthesis, they underscore the importance of correct HS structure for normal development. By extension, zebrafish models with mutations in catabolic enzymes can be used to understand how the accumulation of specific HS fragments, such as those terminating in N-sulfoglucosamine, disrupts cellular and developmental processes. The zebrafish genome duplication has resulted in multiple orthologs for some of the human HS biosynthetic enzymes, adding a layer of complexity but also offering opportunities for studying the specific functions of these paralogs. nih.gov

| Enzyme Class | Function in Heparan Sulfate (HS) Metabolism | Relevance in Zebrafish Models |

|---|---|---|

| N-deacetylase/N-sulfotransferases (Ndst) | Catalyzes the N-deacetylation and subsequent N-sulfation of N-acetylglucosamine residues to form N-sulfoglucosamine. nih.gov | Zebrafish have five Ndst enzymes, allowing for detailed functional studies of this initial modification step. nih.gov |

| C5-epimerase | Converts glucuronic acid to iduronic acid. mdpi.com | Zebrafish have two orthologs, highlighting potential sub-specialization of function. nih.gov |

| Sulfotransferases (e.g., HS6ST) | Add sulfate groups at specific positions (e.g., 6-O position of glucosamine). mdpi.com | Knockdown models demonstrate the critical role of specific sulfation patterns in embryonic development. researchgate.net |

| N-sulfoglucosamine sulfohydrolase (SGSH) | Removes the sulfate from terminal N-sulfoglucosamine residues during lysosomal degradation. nih.gov | Modeling SGSH deficiency in zebrafish can elucidate the pathological consequences of HS fragment accumulation during vertebrate development. |

Computational and Systems Biology Approaches to N-sulfoglucosamine Glycoscience

Integrated Omics Analysis of Glycan-Related Pathways

Systems biology, through the integration of multiple "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics), offers a holistic view of the complex cellular processes affected by alterations in glycan metabolism. nih.gov In the context of N-sulfoglucosamine, this approach is particularly valuable for understanding the wide-ranging pathological consequences of LSDs like MPS IIIA, where the accumulation of heparan sulfate fragments containing N-sulfoglucosamine disrupts numerous cellular pathways. mdpi.com

A multi-omics approach can reveal previously unknown connections between the primary lysosomal defect and secondary cellular dysfunctions, such as impaired autophagy, mitochondrial dysfunction, and neuroinflammation, which are increasingly recognized as important disease mechanisms in LSDs. nih.govresearchgate.net Integrating data from different omics levels—for instance, correlating changes in gene expression (transcriptomics) with changes in protein abundance (proteomics)—can provide a more comprehensive and robust understanding of the molecular networks that are perturbed. nih.gov This integrated analysis is crucial for moving beyond a simple understanding of substrate storage to a network-level view of the disease, which can help in identifying novel biomarkers and therapeutic targets. mdpi.com

| Omics Approach | Type of Data Generated | Potential Insights for N-sulfoglucosamine-Related Disorders |

|---|---|---|

| Transcriptomics | Quantification of mRNA levels (gene expression). | Identifies genes and pathways whose expression is altered in response to heparan sulfate accumulation, such as inflammatory or stress-response pathways. nih.gov |

| Proteomics | Quantification of protein abundance and post-translational modifications. | Reveals changes in the levels of lysosomal enzymes, structural proteins, or signaling molecules, providing a direct link between gene expression and cellular function. nih.gov |

| Metabolomics | Quantification of small molecule metabolites. | Can uncover metabolic dysregulation secondary to lysosomal storage, such as altered sulfur metabolism or energy production. mdpi.com |

| Multi-omics Integration | Combined analysis of two or more omics datasets. | Provides a systems-level understanding of disease pathogenesis by linking changes across different molecular layers (e.g., from gene to protein to metabolite). mdpi.com |

Future Directions and Emerging Research Frontiers in Potassium N Sulfoglucosamine Studies

Development of Advanced Glycoanalytical Platforms

A significant frontier in N-sulfoglucosamine research is the development of more sophisticated and sensitive analytical platforms to dissect the complexity of heparan sulfate (B86663) structures. Current methodologies, while powerful, are continually being refined to offer higher resolution, greater sensitivity, and increased throughput.

Capillary Electrophoresis (CE): This technique has proven to be a powerful tool for the analysis of GAG-derived disaccharides, including those containing N-sulfoglucosamine. nih.govresearchgate.net CE offers high resolving power and efficiency, allowing for the separation of complex mixtures of sulfated disaccharides. nih.govresearchgate.net When coupled with laser-induced fluorescence (LIF) detection, the sensitivity of CE is significantly enhanced, enabling the analysis of minute sample quantities. nih.govnih.gov Future developments in CE will likely focus on improving the separation of isomeric and isobaric sulfated structures, providing an even more detailed picture of N-sulfoglucosamine's context within the heparan sulfate chain.

Mass Spectrometry (MS): Mass spectrometry has become an indispensable tool for GAG analysis, offering detailed structural information. nih.govnih.gov Electrospray ionization (ESI) is a standard approach that allows for the analysis of highly anionic GAGs with minimal loss of labile sulfate groups. nih.gov Tandem MS (MS/MS) techniques provide fragmentation patterns that help to elucidate the sequence and sulfation patterns of GAG oligosaccharides. nih.gov Innovations in MS, such as advanced fragmentation methods and coupling with high-performance liquid chromatography (HPLC), are enabling more precise quantification and characterization of N-sulfoglucosamine-containing structures in biological samples. nih.govresearchgate.net

Glycan Arrays: The development of glycan arrays, where various oligosaccharides are immobilized on a solid support, provides a high-throughput platform for studying the interactions between N-sulfoglucosamine-containing GAGs and proteins. nih.govnih.govresearchgate.net These arrays are instrumental in screening for and characterizing the binding specificity of lectins, antibodies, and other glycan-binding proteins. nih.govnih.gov Future advancements in glycan array technology will likely involve the inclusion of a more diverse range of synthetically defined heparan sulfate oligosaccharides with specific N-sulfation patterns, allowing for a more precise mapping of protein binding sites. biorxiv.org

Table 1: Comparison of Advanced Glycoanalytical Platforms for N-sulfoglucosamine Analysis

| Platform | Principle | Advantages | Future Directions |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. acs.org | High resolution, high efficiency, small sample consumption. nih.govresearchgate.net | Improved separation of isomers, enhanced detection sensitivity. nih.gov |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. nih.gov | Detailed structural information, sequencing of oligosaccharides. nih.govnih.gov | Advanced fragmentation techniques, improved quantification methods. nih.gov |

| Glycan Arrays | Immobilized glycans on a solid support for interaction studies. nih.gov | High-throughput screening of glycan-protein interactions. nih.govnih.gov | Increased diversity of immobilized glycans, enhanced sensitivity. biorxiv.org |

Elucidation of Novel N-sulfoglucosamine Biosynthetic and Degradative Enzymes

The enzymatic machinery responsible for the biosynthesis and degradation of N-sulfoglucosamine residues is a critical area of ongoing research. While the primary enzymes have been identified, the discovery of novel enzymes and a deeper understanding of their regulation will provide new avenues for therapeutic intervention.

Biosynthetic Enzymes: The N-deacetylase/N-sulfotransferases (NDSTs) are the key enzymes responsible for the N-sulfation of glucosamine (B1671600) residues during heparan sulfate biosynthesis. nih.govnih.gov There are four known isoforms of NDSTs, and their differential expression and activity contribute to the diversity of heparan sulfate structures. researchgate.net Future research will likely focus on understanding the precise mechanisms that regulate the expression and activity of NDST isoforms in different tissues and disease states. Moreover, the interplay between the N-deacetylase and N-sulfotransferase domains of these bifunctional enzymes is an area of active investigation. nih.govnih.gov

Degradative Enzymes: Heparanase is the primary endo-β-D-glucuronidase that cleaves heparan sulfate chains, playing a crucial role in both normal and pathological processes. oup.comnih.govresearchgate.net The lysosomal degradation of heparan sulfate involves a series of exoglycosidases and sulfatases. A significant recent discovery in this area is the identification of arylsulfatase G (ARSG) as the long-sought N-sulfoglucosamine-3-O-sulfatase. pnas.org Deficiency of this enzyme leads to a new form of mucopolysaccharidosis (MPS IIIE), highlighting the importance of identifying all enzymes in the degradative pathway. pnas.org The SulfAtlas database is a growing resource for the classification and discovery of new sulfatases, many of which are being identified in microbial sources and could have applications in glycobiology research. nih.gov

Table 2: Key Enzymes in N-sulfoglucosamine Metabolism

| Enzyme | Function | Biological Significance |

|---|---|---|

| N-deacetylase/N-sulfotransferases (NDSTs) | Catalyze the N-deacetylation and N-sulfation of glucosamine. nih.govnih.gov | Essential for heparan sulfate biosynthesis; isoforms contribute to structural diversity. researchgate.net |

| Heparanase | An endoglycosidase that cleaves heparan sulfate chains. oup.comnih.gov | Involved in tissue remodeling, inflammation, and cancer metastasis. researchgate.net |

| Arylsulfatase G (ARSG) | A lysosomal sulfatase that removes 3-O-sulfate groups from N-sulfoglucosamine. pnas.org | Deficiency leads to mucopolysaccharidosis IIIE. pnas.org |

| Extracellular Sulfatases (SULFs) | Remove 6-O-sulfate groups from heparan sulfate in the extracellular space. nih.govmdpi.com | Regulate cell signaling by modifying heparan sulfate structure. nih.gov |

Deeper Understanding of the Glycosaminoglycan Sulfation Code and its Biological Implications

The concept of a "glycosaminoglycan sulfation code" posits that the specific pattern of sulfate groups along the GAG chain dictates its interaction with a vast array of proteins, thereby controlling numerous biological processes. nih.gov The N-sulfation of glucosamine is a foundational element of this code, as it is a prerequisite for subsequent modifications and directly influences the binding of many proteins. researchgate.net

The presence of N-sulfoglucosamine residues creates specific binding sites for proteins such as growth factors, cytokines, and enzymes. nih.govnih.govportlandpress.comnih.gov For instance, the N-sulfation of heparan sulfate is critical for the interaction with fibroblast growth factors (FGFs) and their receptors, a process essential for cell growth and development. nih.govnih.gov The binding of proteins to heparan sulfate is often a combination of electrostatic interactions with the sulfate groups and conformational changes in both the GAG chain and the protein. portlandpress.comnih.gov

Future research will focus on deciphering the specific N-sulfation patterns required for interaction with different proteins and understanding how these patterns are dynamically regulated in health and disease. researchgate.netfrontiersin.org This knowledge will be crucial for the development of targeted therapeutics that can modulate specific GAG-protein interactions.

Interdisciplinary Approaches in Glycoscience and Chemical Biology

The complexity of N-sulfoglucosamine's role in biology necessitates a multidisciplinary approach, integrating chemistry, biology, and computational science. Chemical biology, in particular, offers powerful tools to probe and manipulate glycan structure and function. schumann-lab.comsigmaaldrich.comnih.govnih.gov

The chemical synthesis of defined heparan sulfate oligosaccharides containing specific N-sulfation patterns is crucial for detailed structure-function studies. mdpi.com These synthetic glycans can be used in glycan arrays and other binding assays to precisely map protein interaction sites. nih.govnih.gov Furthermore, the development of small molecule inhibitors of the biosynthetic and degradative enzymes involved in N-sulfoglucosamine metabolism offers a promising avenue for therapeutic intervention in diseases where heparan sulfate metabolism is dysregulated. nih.gov

The integration of "omics" approaches, such as glycomics, proteomics, and transcriptomics, will provide a systems-level view of how changes in N-sulfoglucosamine metabolism impact cellular networks. nih.gov This holistic perspective will be essential for unraveling the full biological implications of the glycosaminoglycan sulfation code and for the development of novel diagnostic and therapeutic strategies targeting N-sulfoglucosamine-related pathways.

Q & A

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize the structural heterogeneity of N-sulfoglucosamine residues in heparan sulfate (HS)?

- Methodological Answer : NMR spectroscopy resolves the chemical environment of N-sulfoglucosamine (GlcNS) by analyzing ¹H and ¹⁵N chemical shifts. For example, the sulfamate group of GlcNS exhibits distinct ¹H resonances at 5.5 ppm and ¹⁵N shifts near 30 ppm in HSQC spectra, enabling differentiation from N-acetylated or unmodified glucosamine . Solvent exchange experiments further probe proton accessibility, while heteronuclear multiple quantum coherence (HMQC) confirms assignments in complex glycosaminoglycan (GAG) mixtures .

Q. What enzymatic pathways govern the sulfation of N-sulfoglucosamine in heparan sulfate biosynthesis?

- Methodological Answer : N-sulfoglucosamine sulfotransferases (NDSTs) catalyze the transfer of sulfate from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the N-position of glucosamine. Subsequent 6-O-sulfation is mediated by heparan sulfate 6-O-sulfotransferases (HS6STs), which show substrate specificity for GlcNS residues adjacent to iduronic acid (IdoA) . Enzyme activity assays using purified recombinant HS6ST1 and radiolabeled PAPS are critical for quantifying sulfation efficiency .

Q. How can researchers detect and quantify N-sulfoglucosamine in heparin/HS mixtures with high specificity?

- Methodological Answer : Disaccharide analysis via liquid chromatography-mass spectrometry (LC-MS) after heparinase digestion is the gold standard. For example, enzymatic cleavage of HS yields ΔUA-GlcNS (where ΔUA is unsaturated uronic acid), detectable at m/z 416.1 in negative-ion mode . Complementary ¹H NMR signals at 5.5 ppm (H-1 of GlcNS) confirm identity and purity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported sulfation patterns of N-sulfoglucosamine across experimental models?

- Methodological Answer : Discrepancies in 6-O-sulfation levels (e.g., in CHO cell vs. human HS) may arise from species-specific HS6ST isoforms or sulfate availability. To address this:

- Compare enzyme kinetics of recombinant HS6ST isoforms under controlled PAPS concentrations .

- Use CRISPR-edited cell lines to knockout competing sulfotransferases (e.g., HS3ST) and isolate HS6ST activity .

- Validate findings with orthogonal methods, such as immunoassays for sulfation-dependent epitopes (e.g., anti-6-O-sulfate antibodies) .

Q. What experimental designs are optimal for studying N-sulfoglucosamine's role in heparan sulfate-protein interactions?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity between HS oligosaccharides and proteins (e.g., antithrombin). Key steps:

- Synthesize GlcNS-containing oligosaccharides with defined sulfation patterns via chemoenzymatic methods .

- Include negative controls with N-acetylglucosamine (GlcNAc) to isolate sulfation-dependent effects .

- Use molecular dynamics simulations to map electrostatic interactions between sulfate groups and protein binding pockets .

Q. How can CRISPR/Cas9 be utilized to model N-sulfoglucosamine-related lysosomal storage disorders like mucopolysaccharidosis IIIA (MPSIIIA)?

- Methodological Answer : MPSIIIA is caused by mutations in SGSH, encoding N-sulfoglucosamine sulfohydrolase. To model this:

- Introduce patient-specific SGSH mutations into induced pluripotent stem cells (iPSCs) via homology-directed repair .

- Quantify heparan sulfate accumulation using LC-MS or Alcian blue staining .

- Assess functional deficits (e.g., lysosomal enlargement, cognitive impairments) in transgenic mice with spontaneous Sgsh mutations .

Q. What strategies mitigate challenges in synthesizing N-sulfoglucosamine-containing glycopolymers for glycosidase inhibition studies?

- Methodological Answer : Multivalent glycopolymers require precise sulfation patterns. Key approaches:

- Use bottlebrush polymers to increase local GlcNS density, enhancing heparanase inhibition .

- Validate sulfation uniformity via ¹H NMR and ion-exchange chromatography .

- Compare inhibitory efficacy of diantennary vs. monoantennary glycopolymers using fluorescence-based heparanase activity assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.